molecular formula C10H8ClNOS B8734723 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL

4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL

Cat. No.: B8734723
M. Wt: 225.70 g/mol
InChI Key: VYYJVIFTHUOUGB-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)thiazol-2-yl)phenol ( 287197-73-3) is an organic compound with the molecular formula C 10 H 8 ClNOS and a molecular weight of 225.69 g/mol [ citation:1 ]. This solid compound is characterized by a predicted density of 1.379 g/cm³ and a predicted boiling point of 413.7 °C [ citation:1 ]. Its phenolic group has a predicted pKa of 8.70 [ citation:1 ]. This molecule serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The presence of both a chloromethyl group and a phenolic group on the thiazole ring makes it a valuable intermediate for constructing more complex molecules [ citation:1 ]. Thiazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Research into analogous structures has demonstrated that compounds containing the thiazole scaffold can possess potent antimicrobial properties against Gram-positive bacterial and fungal strains [ citation:2 ]. Furthermore, other 4-(4-chlorophenyl)thiazol-2-amine derivatives have been investigated as potential pioneers for neurodegenerative therapeutics due to their dual anti-inflammatory properties, inhibiting targets like DNase I and 5-lipoxygenase (5-LO) [ citation:7 ]. The specific research applications for 4-(4-(Chloromethyl)thiazol-2-yl)phenol are exploratory and may include the development of novel bioactive molecules or functional materials. [Hazard Statement] This compound is classified as having Acute Toxicity (Category 4, Oral) and causes Serious Eye Damage (Category 1) [ citation:3 ]. It is a combustible solid [ citation:3 ]. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

4-[4-(chloromethyl)-1,3-thiazol-2-yl]phenol

InChI

InChI=1S/C10H8ClNOS/c11-5-8-6-14-10(12-8)7-1-3-9(13)4-2-7/h1-4,6,13H,5H2

InChI Key

VYYJVIFTHUOUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Thiazole-Phenol Bond Formation

A foundational method involves coupling a pre-formed chloromethylthiazole derivative with a phenol moiety. In a protocol adapted from, 2-bromothiazole derivatives are reacted with 4-bromophenol under Suzuki-Miyaura conditions. For example:

Reaction Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base: K₂CO₃

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 55°C

  • Time: 2 hours

  • Yield: 65–72%

This method, however, produces 4-(thiazol-2-yl)phenol without the chloromethyl group. To introduce the chloromethyl substituent, post-functionalization is required.

Chloromethylation of Pre-Formed Thiazole-Phenol Intermediates

Chloromethylation can be achieved via nucleophilic substitution on a hydroxymethyl precursor. A two-step approach derived from involves:

  • Hydroxymethylation : Treating 4-(thiazol-2-yl)phenol with formaldehyde under basic conditions to yield 4-(4-(hydroxymethyl)thiazol-2-yl)phenol.

  • Chlorination : Reacting the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

Optimized Chlorination Conditions

ReagentSolventTemperatureTimeYield
SOCl₂DCM0°C → RT4 h88%
PCl₅Toluene80°C2 h78%

This method avoids regioselectivity challenges but requires stringent moisture control.

Direct Synthesis via Multi-Step Assembly

A more efficient route reported in constructs the thiazole ring with the chloromethyl group pre-installed. The sequence involves:

  • Thiazole Ring Formation : Condensation of thiourea with α-chloroketones to yield 4-(chloromethyl)thiazole.

  • Phenolic Coupling : Pd-mediated coupling of the thiazole with 4-bromophenol under inert atmosphere.

Critical Parameters

  • Use of zinc powder and trimethylsilyl chloride activates the thiazole for coupling.

  • Reverse-phase chromatography (C18 column) ensures purity.

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodKey StepYieldScalability
Post-FunctionalizationChlorination of hydroxymethyl88%Moderate
Direct SynthesisThiazole ring formation72%High

Post-functionalization offers higher yields but involves hazardous chlorinating agents. Direct synthesis is scalable but requires specialized catalysts.

Regioselectivity and Byproduct Formation

The position of the chloromethyl group is influenced by the choice of starting materials. Using α-chloroketones with electron-withdrawing groups minimizes byproducts like 5-(chloromethyl)thiazole isomers.

Mechanistic Insights and Reaction Optimization

Role of Palladium Catalysts

Tetrakis(triphenylphosphine)palladium(0) facilitates oxidative addition of aryl bromides to the thiazole, enabling bond formation at mild temperatures. Computational studies suggest that electron-rich thiazoles accelerate transmetallation, improving yields.

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance catalyst stability, while chlorinated solvents (DCM) improve chlorination efficiency. Mixed solvent systems (acetonitrile/water) aid in purification.

Industrial and Environmental Considerations

Large-scale synthesis requires:

  • Recycling of palladium catalysts to reduce costs.

  • Neutralization of HCl byproducts during chlorination.

  • Alternatives to SOCl₂, such as HCl gas in flow reactors, to improve safety .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole compounds.

Scientific Research Applications

Chemistry:

4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is used as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential as catalysts in organic reactions and as building blocks in polymer chemistry.

Biology and Medicine:

In medicinal chemistry, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. The thiazole ring is known for its biological activity, and the presence of the phenol group enhances its potential as a pharmacophore.

Industry:

The compound is used in the development of new materials, including polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The biological activity of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Urea Derivatives of 4-(4-(Chloromethyl)thiazol-2-yl)phenyl

Examples :

  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)
  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (8b)
  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chloro-4-fluorophenyl)urea (8c)
Property 8a 8b 8c
Yield 50.3% 58.1% 55.3%
Molecular Weight 362.1 g/mol 412.0 g/mol 396.0 g/mol
Key Substituents 3-Fluorophenyl 3,5-Dichlorophenyl 3-Chloro-4-fluorophenyl

Insights :

  • Halogen substituents (F, Cl) increase molecular weight and lipophilicity.
  • Higher yields in 8b (58.1%) suggest dichlorophenyl groups may stabilize intermediates during synthesis .

Fluorophenyl-Thiazole Derivatives (Compounds 4 and 5)

Examples :

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Property Compound 4 Compound 5
Crystallinity Triclinic, P̄1 Triclinic, P̄1
Structural Planarity Near-planar One fluorophenyl group perpendicular
Key Features Chlorophenyl Fluorophenyl

Insights :

  • Fluorine substituents enhance electronegativity and influence crystal packing.
  • The perpendicular fluorophenyl group in 5 may reduce π-π stacking interactions compared to 4 .

Hydroxymethyl Analogues

Example: 4-(4-Hydroxymethyl-thiazol-2-yl)-phenol

Property Target Compound Hydroxymethyl Analogue
Functional Group Chloromethyl Hydroxymethyl
Polar Surface Area ~50 Ų 81.59 Ų
Solubility Moderate Higher (due to -OH)

Insights :

Methyl-Substituted Thiazoles

Example : 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Property Target Compound Methyl-Substituted Analogue
Lipophilicity Moderate Higher (due to -CH₃)
Reactivity Electrophilic Reduced (steric hindrance)

Insights :

Methoxy-Substituted Derivatives

Example: [2-(4-Methoxy-phenyl)-thiazol-4-yl]-methanol

Property Target Compound Methoxy Derivative
Electronic Effects Electron-withdrawing (Cl) Electron-donating (-OCH₃)
Metabolic Stability Lower Higher

Insights :

  • Methoxy groups improve metabolic stability by resisting oxidative degradation .

Data Tables

Table 1: Comparative Yields and Molecular Weights of Urea Derivatives

Compound Yield (%) Molecular Weight (g/mol)
8a 50.3 362.1
8b 58.1 412.0
8c 55.3 396.0

Table 2: Functional Group Impact on Properties

Group Polarity Reactivity Example Compound
Chloromethyl Low High Target Compound
Hydroxymethyl High Low 4-(4-Hydroxymethyl-thiazol-2-yl)-phenol
Methoxy Moderate Moderate [2-(4-Methoxy-phenyl)-thiazol-4-yl]-methanol

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(4-(chloromethyl)thiazol-2-yl)phenol, and how are they determined experimentally?

  • Answer: Key properties include melting point (160–165°C, determined via differential scanning calorimetry), solubility (assessed through solvent partitioning experiments), and stability (evaluated via accelerated degradation studies under varying pH/temperature). Spectroscopic techniques like NMR (¹H/¹³C for structural elucidation), FTIR (to identify functional groups like -OH and C-Cl), and ESI-MS (for molecular weight confirmation) are critical . Purity is validated using HPLC with UV detection .

Q. What synthetic routes are commonly employed to prepare 4-(4-(chloromethyl)thiazol-2-yl)phenol?

  • Answer: A two-step approach is typical:

Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones, followed by cyclization.

Phenolic coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the phenol moiety.
Yields are optimized by controlling reaction temperature (e.g., reflux in ethanol) and catalysts (e.g., Pd(PPh₃)₄ for coupling) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-(chloromethyl)thiazol-2-yl)phenol?

  • Answer:

  • ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and chloromethyl (-CH₂Cl, δ 4.5–4.8 ppm).
  • ¹³C NMR: Confirms thiazole carbons (δ 150–160 ppm) and phenolic oxygen-bound carbons.
  • FTIR: Detects O-H stretches (3200–3600 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).
  • ESI-MS: Provides [M+H]⁺ peaks (e.g., m/z 362.1 for derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the chloromethyl group in 4-(4-(chloromethyl)thiazol-2-yl)phenol?

  • Answer: Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects on reactivity. For example, the chloromethyl group’s susceptibility to hydrolysis can be predicted by analyzing LUMO energy levels .

Q. What strategies are effective in analyzing the metabolic stability of 4-(4-(chloromethyl)thiazol-2-yl)phenol derivatives?

  • Answer:

  • In vitro assays: Liver microsomal incubations (e.g., human CYP450 isoforms) with LC-MS/MS to track metabolite formation.
  • Isotope labeling: Use of ¹⁴C-labeled compounds to quantify metabolic pathways.
  • Structural modifications: Introduce deuterium at the chloromethyl group to slow CYP-mediated oxidation .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives against fungal pathogens?

  • Answer:

  • Substituent variation: Replace the chloromethyl group with fluorinated or methylthio groups to enhance lipophilicity and membrane penetration.
  • Bioassays: Test antifungal activity using broth microdilution (MIC values) against Candida spp. or Aspergillus spp.
  • Crystallography: Resolve ligand-enzyme complexes (e.g., fungal CYP51) to guide rational design .

Q. How to resolve discrepancies between in vitro and in vivo bioactivity data for derivatives?

  • Answer:

  • Pharmacokinetic profiling: Measure plasma protein binding, half-life, and bioavailability using LC-MS.
  • Tissue distribution studies: Radiolabeled compounds track accumulation in target organs.
  • Metabolite identification: Compare in vitro microsomal data with in vivo plasma metabolites .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results in different cell lines for 4-(4-(chloromethyl)thiazol-2-yl)phenol derivatives?

  • Answer:

  • Cell panel screening: Test across diverse lines (e.g., HEK293, HepG2) to identify lineage-specific toxicity.
  • Mechanistic studies: Use siRNA knockdowns or CRISPR-Cas9 to isolate pathways (e.g., apoptosis vs. necrosis).
  • Multi-omics integration: Combine transcriptomics and proteomics to map off-target effects .

Methodological Tables

Property Method Key Observations Reference
Melting PointDifferential Scanning Calorimetry160–165°C (decomposition)
Solubility in DMSOGravimetric Analysis>50 mg/mL at 25°C
Metabolic Stability (t₁/₂)Liver Microsomal Assay12.3 min (human), 8.7 min (rat)
Antifungal Activity (MIC)Broth Microdilution2 µg/mL against C. albicans

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